

# Fotagliptin benzoate discovery and development

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An In-depth Technical Guide to the Discovery and Development of Fotagliptin Benzoate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fotagliptin benzoate is an oral, once-daily, selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Developed by Chongqing Fochon Pharmaceutical and Shenzhen Salubris Pharmaceuticals, fotagliptin represents a significant advancement in glycemic control.[3][4] Like other drugs in its class, fotagliptin works by enhancing the incretin system, which plays a crucial role in glucose homeostasis.[1][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols related to **fotagliptin benzoate**.

# **Discovery and Preclinical Profile**

The development of **fotagliptin benzoate** stems from the established therapeutic strategy of targeting the DPP-4 enzyme. The compound was first disclosed in patent WO2011079778 and has since been the subject of extensive research to characterize its properties and therapeutic potential.[3]

# **Chemical Properties**

Compound: Fotagliptin Benzoate







Synonyms: SAL067, FCN-005[4]

CAS Number: 1403496-40-1[3][6]

• Molecular Formula: C24H25FN6O3[6]

Molecular Weight: 464.49 g/mol [3]

• Chemical Name: (R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl)-4-fluorobenzonitrile benzoate[3]

### **Mechanism of Action**

**Fotagliptin benzoate** is a potent and selective inhibitor of the DPP-4 enzyme.[7][8] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, fotagliptin increases the circulating levels of active GLP-1 and GIP.[1] This enhancement of the incretin effect leads to several glucose-lowering actions in a glucose-dependent manner:

- Increased Insulin Secretion: Active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin when blood glucose levels are elevated.[1]
- Suppressed Glucagon Release: The hormones also act on pancreatic α-cells to decrease the secretion of glucagon, thereby reducing hepatic glucose production.[1]

This glucose-dependent mechanism of action results in effective glycemic control with a minimal risk of hypoglycemia.[1]

# **Preclinical Pharmacology and Metabolism**

Preclinical studies demonstrated fotagliptin's high potency for DPP-4 inhibition. The drug exhibits selectivity for DPP-4 over related enzymes such as DPP-8 and DPP-9, which is a critical safety consideration.[2]

Fotagliptin is not primarily metabolized by cytochrome P450 (CYP) enzymes.[2] Two major metabolites have been identified, M1 and M2-1. M1 shows no inhibitory effect on DPP-4, while M2-1 has only slight inhibitory activity.[2] This metabolic profile suggests a low potential for



drug-drug interactions involving the CYP system. Safety studies in rat and dog models indicated that **fotagliptin benzoate** is well-tolerated.[6][7]

Table 1: Preclinical Potency of Fotagliptin

Parameter	Value	Reference
IC <sub>50</sub> (DPP-4 Inhibition)	2.27 nM	[2][6][7][8]

# **Clinical Development**

The clinical development program for **fotagliptin benzoate** has systematically evaluated its pharmacokinetics, pharmacodynamics, efficacy, and safety through Phase 1, 2, and 3 trials.

## **Pharmacokinetics and Pharmacodynamics**

Studies in healthy subjects and patients with T2DM have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of fotagliptin.

- Absorption and Distribution: Fotagliptin is rapidly absorbed following oral administration, with the time to maximum plasma concentration (Tmax) occurring at approximately 1.5 to 2 hours.[2][9]
- Metabolism and Accumulation: Plasma levels of fotagliptin were stable after 14 days of once-daily dosing.[9] A study on the co-administration with metformin found no clinically significant PK drug-drug interactions, indicating that the two drugs can be given together without dose adjustment.[10][11] The accumulation ratios for fotagliptin and its major metabolites (M1 and M2-1) were determined to be 1.19, 1.59, and 1.39, respectively.[9]
- Pharmacodynamics: A once-daily dosing regimen of fotagliptin leads to sustained inhibition
  of the DPP-4 enzyme. On both day 1 and day 14 of treatment, DPP-4 inhibition remained
  greater than 80% for approximately 24 hours.[9] This sustained inhibition results in a
  significant increase in the plasma concentrations of active GLP-1.[9]

Table 2: Pharmacokinetic Parameters of Fotagliptin (24 mg, once daily for 14 days)



Parameter	Value (Mean ± SD)	Reference
Tmax (median)	~1.5 hours	[9]
Accumulation Ratio (Fotagliptin)	1.19 ± 0.10	[9]
Accumulation Ratio (Metabolite M1)	1.59 ± 0.27	[9]
Accumulation Ratio (Metabolite M2-1)	1.39 ± 0.26	[9]
Duration of >80% DPP-4 Inhibition (Day 14)	24.0 hours	[9]

## **Clinical Efficacy**

Phase 2 and 3 clinical trials have established the efficacy of fotagliptin in improving glycemic control in patients with T2DM.

- Phase 2 Study: A 12-week study demonstrated that fotagliptin monotherapy at doses of 6 mg, 12 mg, and 24 mg once daily led to significant improvements in HbA1c compared to placebo. The most substantial reduction in HbA1c was observed in the 12 mg group.[2]
- Phase 3 Monotherapy Trial (vs. Alogliptin and Placebo): A 52-week, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of fotagliptin (12 mg/day) against alogliptin (25 mg/day) and placebo in treatment-naive T2DM patients.[3][12]
   [13]
  - Primary Endpoint: After 24 weeks, fotagliptin was superior to placebo and non-inferior to alogliptin in reducing HbA1c from baseline.[12][13]
  - Secondary Endpoints: A significantly higher percentage of patients in the fotagliptin group achieved the target HbA1c of <7.0% compared to the placebo group.[2][12] Fotagliptin also led to significant reductions in fasting blood glucose (FBG) and improvements in βcell function.[12]

Table 3: Efficacy Results of Phase 3 Monotherapy Trial at 24 Weeks



Parameter	Fotagliptin (12 mg)	Alogliptin (25 mg)	Placebo	Reference
Mean Change in HbA1c from Baseline	-0.70%	-0.72%	-0.26%	[13][14]
Estimated Treatment Difference vs. Placebo (95% CI)	-0.44% (-0.62% to -0.27%)	-0.46% (-0.67% to -0.26%)	N/A	[13]
Estimated Treatment Difference vs. Alogliptin (95% CI)	0.02% (-0.16% to 0.19%)	N/A	N/A	[13]
Patients Achieving HbA1c < 7.0%	37.0%	35.5%	15.5%	[2][12][13]

- Phase 3 Add-on to Metformin Trial: A 52-week, randomized, double-blind, placebo-controlled study assessed the efficacy of fotagliptin as an add-on therapy in patients with T2DM inadequately controlled with metformin (≥1500 mg/day).[15][16]
  - Primary Endpoint: After 24 weeks, the addition of fotagliptin resulted in a statistically significant and clinically meaningful reduction in HbA1c compared to placebo.[15][16]

Table 4: Efficacy Results of Phase 3 Add-on to Metformin Trial at 24 Weeks



Parameter	Fotagliptin + Metformin	Placebo + Metformin	Reference
LS Mean Change in HbA1c from Baseline	-0.81%	-0.28%	[15][16]
Estimated Treatment Difference (95% CI)	-0.53% (-0.68% to -0.39%)	N/A	[15][16]
Patients Achieving HbA1c < 7.0%	38.7%	16.9%	[15][16]

# **Safety and Tolerability**

Across all clinical trials, fotagliptin has demonstrated a favorable safety and tolerability profile. [2][9]

- The overall incidence of adverse events was comparable between the fotagliptin, alogliptin, and placebo groups.[3][12]
- The risk of hypoglycemia was low and similar across all treatment groups, with an incidence of 1.0% in both the fotagliptin and alogliptin groups over 52 weeks of treatment.[2][12][14] No severe hypoglycemic events were reported in the metformin add-on trial.[15][16]
- No drug-related serious adverse events have been observed.[2][12][14]
- Minimal increases in amylase and lipase were noted, but no cases of pancreatitis occurred during the studies.[12]

# Key Experimental Protocols DPP-4 Inhibitor Screening Assay (General Protocol)

A common method for screening DPP-4 inhibitors is a fluorescence-based assay. This protocol provides a generalized workflow.

Objective: To determine the in-vitro inhibitory activity of a test compound (e.g., fotagliptin) against the DPP-4 enzyme.



### Materials:

- Recombinant human DPP-4 enzyme
- Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)
- Assay Buffer (e.g., Tris-HCl, pH 8.0)
- Test compound (Fotagliptin) and positive control inhibitor (e.g., Sitagliptin)
- 96-well black microplate
- Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

### Methodology:

- Reagent Preparation:
  - Dilute the DPP-4 enzyme to a working concentration in cold Assay Buffer.
  - Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO)
     and then dilute to a working concentration in Assay Buffer.
  - Prepare a serial dilution of the test compound and the positive control inhibitor.
- Assay Setup (in triplicate):
  - $\circ$  100% Activity Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of solvent (vehicle control).
  - $\circ~$  Inhibitor Wells: Add 30  $\mu L$  Assay Buffer, 10  $\mu L$  diluted DPP-4 enzyme, and 10  $\mu L$  of the test compound dilution.
  - Background Wells: Add 40 μL Assay Buffer and 10 μL of solvent.
- · Reaction Initiation:
  - Initiate the enzymatic reaction by adding 50 μL of the diluted substrate solution to all wells.



- Incubation:
  - Cover the plate and incubate for 30 minutes at 37°C.
- Measurement:
  - Measure the fluorescence intensity using a plate reader at the specified wavelengths.
- Data Analysis:
  - Subtract the background fluorescence from all readings.
  - Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
  - Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

## **Phase 3 Clinical Trial Design (Monotherapy Example)**

Title: A Randomized, Multicenter, Double-Blind, Placebo-Controlled, Phase 3 Trial to Evaluate the Efficacy and Safety of Fotagliptin Monotherapy in Patients with Uncontrolled Type 2 Diabetes Mellitus.[2][13]

Study Population: Treatment-naive adult patients with T2DM and inadequate glycemic control (e.g., HbA1c 7.5% to 10.5%) despite diet and exercise.[12]

### Study Design:

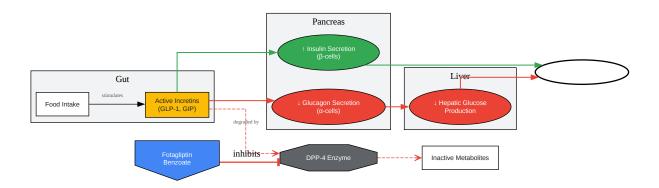
- Screening and Run-in: A 4-week run-in period where patients received diet and exercise counseling.[12]
- Randomization: Eligible patients were randomized in a 2:1:1 ratio to one of three treatment arms.[13]
  - Arm A: Fotagliptin (12 mg, once daily)[12]
  - Arm B: Alogliptin (25 mg, once daily active comparator)[3]



- Arm C: Placebo (once daily)
- Treatment Periods:
  - Double-Blind Period: 24 weeks of treatment as per randomization.[12][13]
  - Open-Label Extension: A subsequent 28-week period where all patients may receive open-label fotagliptin.[12]
- Endpoints:
  - Primary Efficacy Endpoint: Change in HbA1c from baseline to Week 24.[13][14]
  - Secondary Efficacy Endpoints:
    - Proportion of patients achieving HbA1c < 7.0%.</li>
    - Change in fasting plasma glucose (FPG) from baseline.
    - Change in β-cell function (e.g., HOMA-β).
  - Safety Endpoints: Incidence and severity of adverse events (AEs), including hypoglycemia, and changes in vital signs and laboratory parameters.
- Statistical Analysis:
  - The primary endpoint was analyzed using an Analysis of Covariance (ANCOVA) model.
  - Superiority of fotagliptin over placebo and non-inferiority to alogliptin were tested, with a non-inferiority margin for HbA1c typically set at 0.4%.[2]

## **Visualizations**

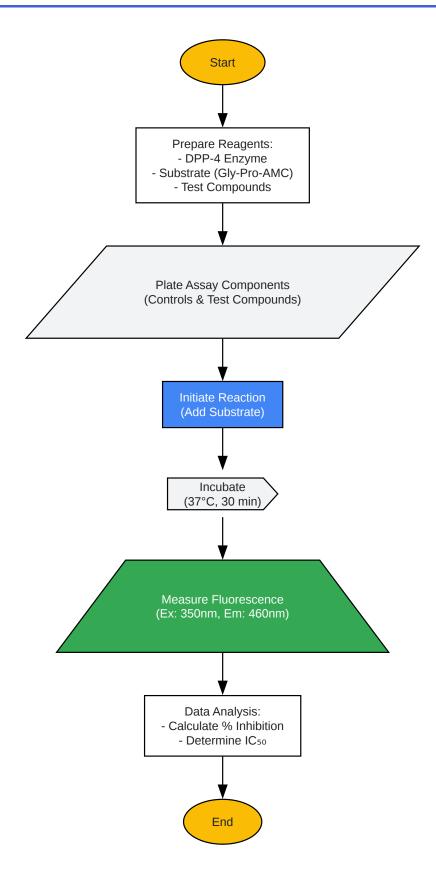




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Caption: Mechanism of Action of Fotagliptin Benzoate.





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Caption: Experimental Workflow for a DPP-4 Inhibition Assay.





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